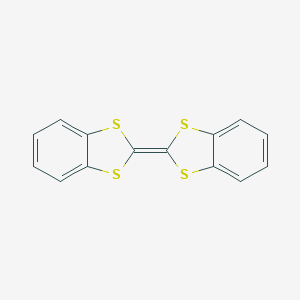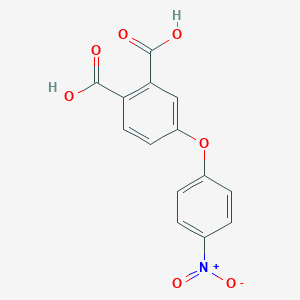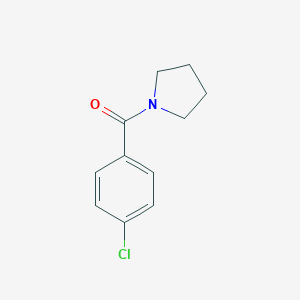
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- is a heterocyclic organic compound that has a spirocyclic structure. It is a potential drug candidate that has been synthesized and investigated for its biological activities.
Mecanismo De Acción
The mechanism of action of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and microorganisms. It may also modulate the immune response by regulating the production of cytokines.
Efectos Bioquímicos Y Fisiológicos
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- has been shown to affect various biochemical and physiological processes. It inhibits the activity of enzymes, such as topoisomerase II, which is involved in DNA replication and repair. It also regulates the expression of genes that are involved in the cell cycle and apoptosis. Moreover, it modulates the immune response by regulating the production of cytokines, such as interleukin-1β and tumor necrosis factor-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent biological activities. Moreover, it has a spirocyclic structure, which makes it a potential scaffold for the design and synthesis of novel compounds with improved biological activities. However, it also has some limitations, such as its moderate yield and the need for further optimization of its biological activities.
Direcciones Futuras
There are several future directions for the research on Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl-. One direction is to investigate its potential as a lead compound for the design and synthesis of novel antimicrobial, anticancer, and anti-inflammatory agents. Another direction is to explore its mechanism of action and identify its molecular targets. Moreover, it can be used as a tool compound for the study of various biochemical and physiological processes. Finally, it can be further optimized to improve its biological activities and pharmacokinetic properties.
Métodos De Síntesis
The synthesis of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- involves the condensation of 2-mercaptobenzaldehyde and cyclohexanone with 2-aminobenzoic acid in the presence of a catalyst. The reaction proceeds via a multicomponent reaction and results in the formation of the spirocyclic structure. The yield of the reaction is moderate, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It also exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
172984-40-6 |
|---|---|
Nombre del producto |
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- |
Fórmula molecular |
C25H26N2OS |
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C25H26N2OS/c1-2-29-24-26-22-20-14-8-7-11-18(20)17-25(15-9-4-10-16-25)21(22)23(28)27(24)19-12-5-3-6-13-19/h3,5-8,11-14H,2,4,9-10,15-17H2,1H3 |
Clave InChI |
PYNOILLHGJPYKW-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
SMILES canónico |
CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
Otros números CAS |
172984-40-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)
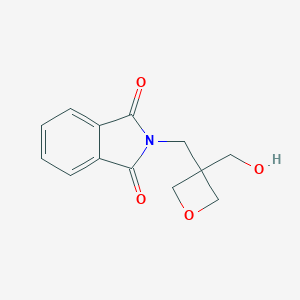
![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)
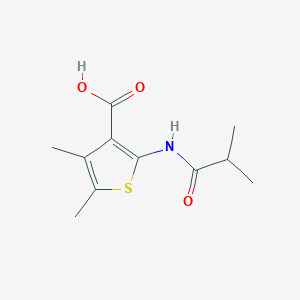
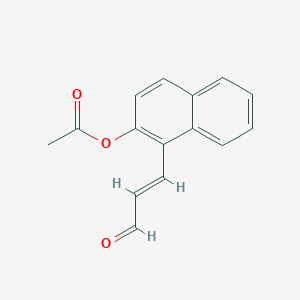
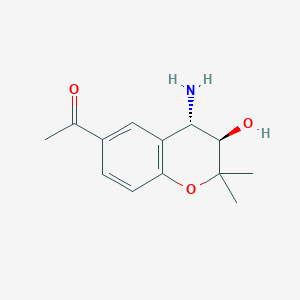
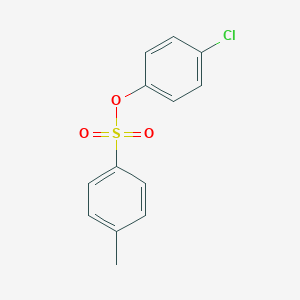
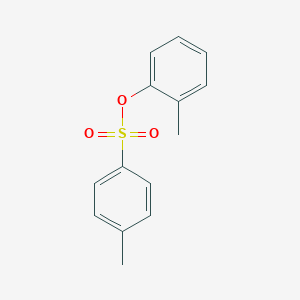
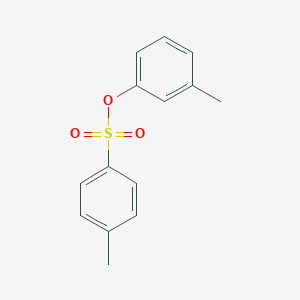
![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)

